Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride
Description
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyridine core. Its molecular formula is C₈H₉NO₂S·HCl (free acid: C₈H₇NO₂S), with a molecular weight of 215.68 g/mol (hydrochloride form) . Key structural attributes include:
- SMILES: C1CNC(C2=C1C=CS2)C(=O)O.Cl
- InChIKey: OCEBBRCFHOQOQC-UHFFFAOYSA-N . The hydrochloride salt enhances aqueous solubility, making it advantageous for pharmaceutical applications.
Properties
IUPAC Name |
thieno[2,3-c]pyridine-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-7-5(1-3-9-6)2-4-12-7;/h1-4H,(H,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPBWCLECPLUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reductive cyclization of (±)-2-[(1-carboxyethyl)thio]-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid using stannous chloride dihydrate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to maximize yield and minimize impurities, often involving continuous flow chemistry and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like stannous chloride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClNOS
- Molecular Weight : Approximately 205.64 g/mol
- Structure : The compound features a carboxylic acid group at the 7th position of the pyridine ring, which enhances its reactivity and interaction with biological targets.
Medicinal Chemistry
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is primarily explored for its potential as a kinase inhibitor , particularly targeting G protein-coupled receptor kinase 2 (GRK2). This kinase plays a crucial role in various signaling pathways associated with cardiovascular diseases and cancer.
- Mechanism of Action : The compound mimics adenosine triphosphate (ATP), allowing it to inhibit GRK2 activity, which can lead to altered signaling pathways involved in cell proliferation and survival.
Anticancer Research
The compound has shown promise in cancer research due to its ability to induce apoptosis in cancer cells. Studies have demonstrated that derivatives of thieno[2,3-c]pyridine can effectively inhibit tumor growth.
- Case Study : In vitro assays have shown that certain derivatives can induce significant apoptotic effects in breast cancer cell lines, suggesting their potential as therapeutic agents against various cancers.
Antithrombotic Agents
Research indicates that this compound is utilized in synthesizing antithrombotic agents. These agents are vital for preventing blood clots that could lead to strokes or heart attacks.
- Synthesis Method : The compound acts as a reagent in the synthesis of N-(2-acetamidobenzyl or 2-acetamido heteroaryl methyl) derivatives through acylation and amidation processes.
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
The compound has also been investigated for its inhibitory effects on VEGFR-2, which is implicated in angiogenesis and cancer progression.
- Results : One derivative exhibited an IC50 value of 2.6 μM against VEGFR-2, highlighting its potential as an anticancer agent by inhibiting tumor vascularization.
Material Science Applications
Thieno[2,3-c]pyridine derivatives are being explored for applications in organic electronics due to their unique electronic properties.
- Application Example : They serve as building blocks for the synthesis of organic field-effect transistors (OFETs), contributing to advancements in flexible electronics.
Summary of Applications
| Application Area | Specific Use Case | Results/Outcomes |
|---|---|---|
| Medicinal Chemistry | Kinase inhibition (GRK2) | Altered signaling pathways affecting cell proliferation |
| Anticancer Research | Inducing apoptosis in cancer cells | Significant apoptotic effects observed |
| Antithrombotic Agents | Synthesis of antithrombotic agents | Potential prevention of strokes/heart attacks |
| VEGFR-2 Inhibition | Targeting angiogenesis | IC50 value of 2.6 μM indicating effectiveness |
| Material Science | Organic electronics (OFETs) | Development of advanced materials |
Mechanism of Action
The mechanism of action of thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with kinase enzymes. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases characterized by uncontrolled cell growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications: Pyrrolo[2,3-c]pyridine Derivatives
Compounds with pyrrolo[2,3-c]pyridine cores (replacing sulfur with nitrogen) exhibit distinct electronic properties due to altered aromaticity. Examples from include:
Key Differences :
- Reactivity : Pyrrolo derivatives lack sulfur’s polarizability, reducing thio-specific reactions (e.g., sulfonation).
Thieno[2,3-c]pyridine Derivatives with Functional Group Variations
Methyl 7-Chlorothieno[2,3-c]pyridine-2-carboxylate
Comparison with Target Compound :
- Functionality : The ester group reduces polarity vs. the carboxylic acid hydrochloride, impacting solubility and bioavailability.
Methyl Thieno[2,3-c]pyridine-7-carboxylate
Complex Fused Derivatives
describes triazolo-pyrido-thieno-pyrimidine systems (e.g., C₂₁H₁₆ClN₅O₂S), which incorporate additional rings and substituents:
- Molecular Weight : 437.1 g/mol
- Elemental Analysis : C (57.23% vs. calc. 57.60%), H (3.70% vs. 3.68%) .
Key Differences : - Complexity : Extended conjugation and fused rings alter electronic properties (e.g., UV absorption, redox behavior).
- Applications : Such derivatives are often explored as kinase inhibitors or antimicrobial agents, though specific data for the target compound are unavailable .
Table 1: Comparative Analysis of Key Compounds
Critical Analysis of Evidence Gaps
- Synthetic Yields: Evidence lacks yield data for thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride, preventing assessment of scalability.
- Biological Activity: No data on pharmacological or toxicological profiles are provided, restricting insight into practical applications.
Biological Activity
Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Structure and Properties
This compound features a fused thiophene and pyridine ring system with a carboxylic acid group at the 7th position of the pyridine ring. Its molecular formula is C₈H₆ClNO₂S, with a molecular weight of approximately 215.65 g/mol. The presence of the carboxylic acid enhances its solubility and stability in aqueous environments, making it suitable for biological applications .
Target Interaction
The primary target for this compound is G protein-coupled receptor kinase 2 (GRK2). The compound acts as an ATP-mimetic inhibitor by binding to the ATP pocket of GRK2, thereby inhibiting its activity. This inhibition can lead to significant alterations in G protein-coupled receptor signaling pathways, which are crucial in various physiological processes .
Biochemical Activation
The compound is considered a prodrug that undergoes hydrolysis to become active. This activation is facilitated by enzymes such as carboxylesterase and cytochrome P450, which convert the ester group into a more reactive form .
Anticancer Effects
This compound has shown promising results in cancer research. It has been reported to inhibit tumor growth and proliferation in various solid tumors. For instance, studies have demonstrated that compounds within this class exhibit antiproliferative activity against several human tumor cell lines with IC50 values ranging from low micromolar to micromolar concentrations .
Table 1: Antiproliferative Activity Against Tumor Cell Lines
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung) | 5.33 |
| MCF-7 (Breast) | 3.67 |
| HCT-116 (Colon) | 2.28 |
| PC-3 (Prostate) | 0.33 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activities by inhibiting pathways involved in inflammation. Specifically, it has been shown to reduce the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of thieno[2,3-c]pyridine derivatives:
- Inhibition of GRK2 : A study reported that derivatives of thieno[2,3-c]pyridine demonstrated potent inhibition of GRK2 with IC50 values indicating high efficacy as potential therapeutic agents for cardiovascular diseases.
- Antitumor Activity : In another research effort, thieno[2,3-c]pyridine derivatives were tested for their ability to inhibit cell cycle progression at the G2/M phase, leading to increased apoptosis in cancer cells through modulation of Bcl-2 and Bax gene expression levels .
- VEGFR-2 Inhibition : A notable finding indicated that one derivative showed significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), with an IC50 value of 2.6 µM, supporting its role as an anticancer agent through anti-angiogenic mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
